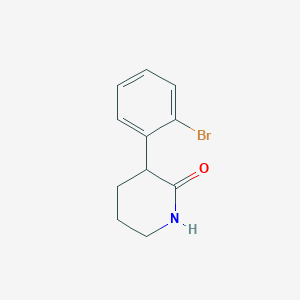

3-(2-Bromophenyl)piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Bromophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H12BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidinone ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)piperidin-2-one typically involves the bromination of phenylpiperidinone. One common method is the reaction of 2-phenylpiperidin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of hazardous by-products.

化学反応の分析

Types of Reactions

3-(2-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Formation of this compound ketones or carboxylic acids.

Reduction: Formation of 3-(2-Phenyl)piperidin-2-one or other reduced derivatives.

Substitution: Formation of various substituted piperidinones depending on the nucleophile used.

科学的研究の応用

Anticancer Applications

Research indicates that compounds related to piperidin-2-one derivatives, including 3-(2-Bromophenyl)piperidin-2-one, exhibit promising anticancer properties. The mechanisms through which these compounds exert their effects include modulation of key signaling pathways involved in cancer progression.

- Mechanisms of Action :

- Piperidine derivatives have been shown to inhibit crucial signaling pathways such as NF-κB and PI3K/Akt, leading to apoptosis in cancer cells. For instance, studies have demonstrated that treatment with these compounds results in decreased phosphorylation of Akt, thereby inducing cell death in breast cancer cells .

- Case Studies :

Neuropharmacological Applications

This compound and its derivatives have been investigated for their potential in treating central nervous system disorders.

-

Dopamine Receptor Interaction :

- Certain piperidine derivatives exhibit the ability to bind to dopamine receptors, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease .

-

Analgesic Properties :

- Studies have indicated significant analgesic effects of related piperidine compounds in animal models, highlighting their potential for pain management .

Anti-inflammatory Effects

The anti-inflammatory properties of piperidine derivatives are another area of active research.

- In Vitro Studies :

- Research has shown that some piperidine compounds can reduce inflammatory markers in vitro. This suggests their potential utility in treating inflammatory diseases .

Future Directions and Research Insights

The ongoing exploration of this compound and its analogs is likely to yield further insights into their pharmacological profiles and therapeutic potentials. Future research may focus on:

- Structural Modifications : Investigating how changes in the chemical structure impact biological activity and selectivity.

- Combination Therapies : Assessing the efficacy of these compounds when used in conjunction with other therapeutic agents.

- Clinical Trials : Moving towards clinical studies to evaluate safety and efficacy in human subjects.

作用機序

The mechanism of action of 3-(2-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidinone ring structure allows for versatile interactions with biological macromolecules, potentially leading to various pharmacological effects.

類似化合物との比較

Similar Compounds

Piperidine: A simple six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.

2-Phenylpiperidin-2-one: A precursor to 3-(2-Bromophenyl)piperidin-2-one, used in similar applications.

3-(4-Bromophenyl)piperidin-2-one: A structural isomer with different substitution patterns on the phenyl ring, leading to distinct chemical and biological properties.

Uniqueness

This compound is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure allows for the exploration of novel chemical reactions and potential therapeutic applications.

生物活性

3-(2-Bromophenyl)piperidin-2-one is a significant compound in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂BrNO. The compound features a piperidinone ring substituted with a bromophenyl group, which is crucial for its biological activity. The presence of the bromine atom enhances the compound's reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions of phenylpiperidinone derivatives. A common synthetic route includes:

- Bromination : Reaction of 2-phenylpiperidin-2-one with bromine in acetic acid as a solvent.

- Reaction Conditions : This process can be conducted under mild conditions to yield the desired product efficiently.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against different bacteria have been reported to range from 30 to 45 µg/mL, indicating its effectiveness as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 30 |

| Staphylococcus | 40 |

| Bacillus | 45 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, with IC₅₀ values indicating effective cytotoxicity:

- Cytotoxicity Assays : The IC₅₀ values for various cancer cell lines show promising results, suggesting that the compound may serve as a lead for further anticancer drug development.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung) | 12 |

| HeLa (Cervical) | 8 |

| MCF-7 (Breast) | 10 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- Target Interaction : The bromophenyl group enhances binding affinity to certain enzymes and receptors, potentially modulating their activity.

- Pathway Modulation : This compound may influence various biochemical pathways, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the effectiveness and potential applications of this compound:

- Antimicrobial Studies : Research demonstrated that derivatives of piperidine showed increased antibacterial activity when modified with halogen substituents similar to those in this compound .

- Anticancer Research : A study on piperidine derivatives indicated that modifications at specific positions could significantly enhance cytotoxicity against cancer cell lines .

特性

IUPAC Name |

3-(2-bromophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-6-2-1-4-8(10)9-5-3-7-13-11(9)14/h1-2,4,6,9H,3,5,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUNIHGQERHMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。